molecular formula C11H18N2O2 B2871520 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione CAS No. 1343194-11-5

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione

Cat. No.: B2871520
CAS No.: 1343194-11-5
M. Wt: 210.277
InChI Key: YQFHYTOPGBOXQA-UHFFFAOYSA-N
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Description

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

10-ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-8-5-9(14)12-11(10(13)15)6-3-4-7-11/h2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHYTOPGBOXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)NC2(C1=O)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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